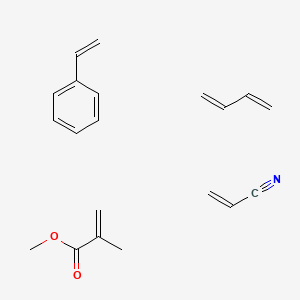

Buta-1,3-diene;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Buta-1,3-diene;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene” is a complex mixture of four distinct chemical entities: Buta-1,3-diene, methyl 2-methylprop-2-enoate, prop-2-enenitrile, and styrene. Each of these compounds has unique properties and applications in various fields such as polymer chemistry, industrial manufacturing, and scientific research.

Méthodes De Préparation

Buta-1,3-diene

Buta-1,3-diene is typically produced through the steam cracking of hydrocarbons, such as naphtha or ethane . This process involves heating the hydrocarbons to high temperatures, causing them to break down into smaller molecules, including buta-1,3-diene.

Methyl 2-methylprop-2-enoate

. Industrial production often involves the acetone cyanohydrin (ACH) process, where acetone and hydrogen cyanide react to form acetone cyanohydrin, which is then converted to methyl methacrylate.

Prop-2-enenitrile

. This process yields acrylonitrile, water, and carbon dioxide.

Styrene

Styrene is primarily produced through the dehydrogenation of ethylbenzene . This process involves heating ethylbenzene in the presence of a catalyst, typically iron oxide, to produce styrene and hydrogen gas.

Analyse Des Réactions Chimiques

Buta-1,3-diene

Buta-1,3-diene undergoes various reactions, including:

Polymerization: Forms polybutadiene, a synthetic rubber.

Diels-Alder Reaction: Reacts with dienophiles to form cyclohexene derivatives.

Hydrogenation: Converts to butenes or butanes in the presence of hydrogen and a catalyst.

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate undergoes:

Polymerization: Forms polymethyl methacrylate (PMMA), used in plastics.

Transesterification: Reacts with alcohols to form different esters.

Prop-2-enenitrile

Prop-2-enenitrile undergoes:

Polymerization: Forms polyacrylonitrile, used in fibers.

Hydrolysis: Converts to acrylamide and acrylic acid.

Styrene

Styrene undergoes:

Polymerization: Forms polystyrene, used in packaging and insulation.

Copolymerization: Reacts with butadiene to form styrene-butadiene rubber (SBR).

Applications De Recherche Scientifique

Buta-1,3-diene

Buta-1,3-diene is used in the production of synthetic rubbers and elastomers . It is also studied for its reactivity in Diels-Alder reactions, which are important in organic synthesis .

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate is widely used in the production of PMMA, which has applications in medical devices, optical lenses, and coatings . It is also used in the synthesis of various methacrylate-based polymers .

Prop-2-enenitrile

Prop-2-enenitrile is used in the production of acrylic fibers, resins, and plastics . It is also a precursor for the synthesis of acrylamide and other important chemicals .

Styrene

Styrene is used in the production of polystyrene, ABS (acrylonitrile butadiene styrene), and SBR . It is also studied for its role in the synthesis of various copolymers and its reactivity in radical polymerization .

Mécanisme D'action

The mechanism of action for each compound varies:

Buta-1,3-diene: Undergoes polymerization through a free-radical mechanism, forming long chains of polybutadiene.

Methyl 2-methylprop-2-enoate: Polymerizes via a free-radical mechanism to form PMMA.

Prop-2-enenitrile: Polymerizes through a free-radical mechanism to form polyacrylonitrile.

Styrene: Undergoes free-radical polymerization to form polystyrene.

Comparaison Avec Des Composés Similaires

Buta-1,3-diene

Similar compounds include isoprene and chloroprene, which are also used in the production of synthetic rubbers . Buta-1,3-diene is unique due to its simpler structure and higher reactivity in Diels-Alder reactions .

Methyl 2-methylprop-2-enoate

Similar compounds include ethyl methacrylate and butyl methacrylate, which are also used in the production of methacrylate polymers . Methyl 2-methylprop-2-enoate is preferred for its higher reactivity and better polymer properties .

Prop-2-enenitrile

Similar compounds include methacrylonitrile and vinyl cyanide, which are also used in the production of acrylic fibers and resins . Prop-2-enenitrile is favored for its higher yield and efficiency in industrial processes .

Styrene

Similar compounds include alpha-methylstyrene and divinylbenzene, which are used in the production of various copolymers . Styrene is unique due to its versatility and wide range of applications in polymer chemistry .

Propriétés

Numéro CAS |

9010-94-0 |

|---|---|

Formule moléculaire |

C20H25NO2 |

Poids moléculaire |

311.4 g/mol |

Nom IUPAC |

buta-1,3-diene;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene |

InChI |

InChI=1S/C8H8.C5H8O2.C4H6.C3H3N/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-4-2;1-2-3-4/h2-7H,1H2;1H2,2-3H3;3-4H,1-2H2;2H,1H2 |

Clé InChI |

BZDKYAZTCWRUDZ-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)C(=O)OC.C=CC=C.C=CC#N.C=CC1=CC=CC=C1 |

Numéros CAS associés |

9010-94-0 107592-06-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)

![2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol](/img/structure/B14162827.png)

![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B14162870.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-](/img/structure/B14162890.png)